Cas no 1804409-52-6 (Methyl 3-cyano-5-hydroxyisonicotinate)
Methyl 3-cyano-5-hydroxyisonicotinate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-cyano-5-hydroxyisonicotinate
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- Inchi: 1S/C8H6N2O3/c1-13-8(12)7-5(2-9)3-10-4-6(7)11/h3-4,11H,1H3
- InChI Key: BZNSALLJVYKSNH-UHFFFAOYSA-N
- SMILES: O(C)C(C1C(C#N)=CN=CC=1O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 245
- XLogP3: 0.6
- Topological Polar Surface Area: 83.2
Methyl 3-cyano-5-hydroxyisonicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029008723-250mg |
Methyl 3-cyano-5-hydroxyisonicotinate |
1804409-52-6 | 95% | 250mg |
$980.00 | 2022-04-02 | |
| Alichem | A029008723-1g |
Methyl 3-cyano-5-hydroxyisonicotinate |
1804409-52-6 | 95% | 1g |
$2,981.85 | 2022-04-02 |
Methyl 3-cyano-5-hydroxyisonicotinate Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on Methyl 3-cyano-5-hydroxyisonicotinate
Methyl 3-Cyano-5-Hydroxyisonicotinate: A Comprehensive Overview
Methyl 3-cyano-5-hydroxyisonicotinate, with the CAS number 1804409-52-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often abbreviated as MCHI, has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a methyl group attached to a 3-cyano-5-hydroxyisonicotinic acid backbone, making it a derivative of isonicotinic acid. Its structure is characterized by the presence of a cyano group at the third position and a hydroxyl group at the fifth position on the isonicotinic acid ring.
The synthesis of Methyl 3-cyano-5-hydroxyisonicotinate involves a series of carefully controlled reactions. Typically, the starting material is isonicotinic acid, which undergoes cyanation to introduce the cyano group. Subsequent hydroxylation and methylation steps are then performed to achieve the final product. The exact conditions for these reactions, including temperature, pressure, and catalysts, are critical to ensure high yield and purity. Recent advancements in catalytic methods have improved the efficiency of these reactions, making MCHI more accessible for research and commercial purposes.
One of the most promising applications of Methyl 3-cyano-5-hydroxyisonicotinate lies in its potential as a pharmacological agent. Studies have shown that MCHI exhibits significant bioactivity, particularly in anti-inflammatory and antioxidant assays. Its ability to modulate cellular pathways involved in inflammation suggests that it could be developed into a therapeutic agent for conditions such as arthritis or neurodegenerative diseases. Furthermore, preliminary results from in vitro studies indicate that MCHI may possess anticancer properties by inducing apoptosis in cancer cells.
Another area where Methyl 3-cyano-5-hydroxyisonicotinate has shown potential is in materials science. The compound's structural features make it an attractive candidate for use in polymer synthesis and as a building block for advanced materials. For instance, its cyano group can participate in hydrogen bonding, which is beneficial for creating high-strength polymers. Additionally, the hydroxyl group provides sites for further functionalization, enabling the creation of tailored materials with specific properties such as biodegradability or conductivity.
Recent research has also explored the use of Methyl 3-cyano-5-hydroxyisonicotinate in bioconjugation chemistry. By attaching targeting ligands or imaging agents to its structure, MCHI can be transformed into a versatile tool for diagnostic and therapeutic applications. For example, conjugates of MCHI with fluorescent dyes have been used for imaging purposes in cell biology studies. This versatility underscores its potential as a platform molecule for developing multifunctional bioconjugates.
In terms of safety and toxicity profiles, Methyl 3-cyano-5-hydroxyisonicotinate has been subjected to preliminary toxicological assessments. These studies indicate that it exhibits low toxicity at therapeutic doses, making it a promising candidate for further preclinical testing. However, additional studies are required to fully understand its long-term effects and potential for adverse reactions.
The future outlook for Methyl 3-cyano-5-hydroxyisonicotinate is bright, with ongoing research aimed at optimizing its synthesis, exploring new applications, and advancing its development into clinical therapeutics. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this field.
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